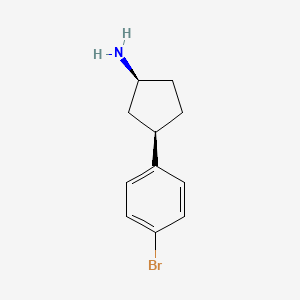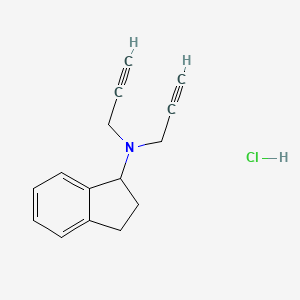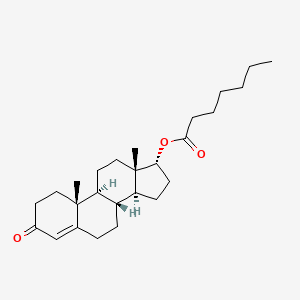
(1S,3R)-3-(4-Bromophenyl)cyclopentanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1S,3R)-3-(4-Bromophenyl)cyclopentanamine is an organic compound with the molecular formula C10H13BrN. It is a cyclic amine with a bromine atom at the 4-position of the phenyl ring. The compound has been studied as a potential pharmaceutical agent and is of interest to researchers due to its unique chemical structure and potential applications in drug discovery.
Aplicaciones Científicas De Investigación
(1S,3R)-3-(4-Bromophenyl)cyclopentanamine has been investigated for its potential use in drug discovery. It has been studied for its ability to inhibit the enzyme acetylcholinesterase, which is responsible for the breakdown of the neurotransmitter acetylcholine. This property makes the compound a potential therapeutic agent for the treatment of Alzheimer’s disease. Additionally, the compound has been studied for its potential use as an anti-inflammatory agent and for its ability to inhibit the enzyme cyclooxygenase-2, which is involved in the production of inflammatory mediators.
Mecanismo De Acción
The mechanism of action of (1S,3R)-3-(4-Bromophenyl)cyclopentanamine is not yet fully understood. However, it is thought to act by binding to the active site of the enzyme acetylcholinesterase, preventing the breakdown of acetylcholine. Additionally, the compound has been shown to inhibit the enzyme cyclooxygenase-2, which is involved in the production of inflammatory mediators.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound have not been extensively studied. However, in vitro studies have shown that the compound has the potential to inhibit the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. Additionally, the compound has been shown to inhibit the enzyme cyclooxygenase-2, which is involved in the production of inflammatory mediators.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The main advantage of using (1S,3R)-3-(4-Bromophenyl)cyclopentanamine for laboratory experiments is that it is relatively easy to synthesize and is stable in a variety of solvents. Additionally, the compound is soluble in water and has a low toxicity, making it a safe choice for laboratory use. However, the compound is relatively expensive, which can limit its use in some experiments.
Direcciones Futuras
The potential applications of (1S,3R)-3-(4-Bromophenyl)cyclopentanamine are numerous and research into its potential therapeutic and pharmacological effects is ongoing. Possible future directions for research include investigating the compound’s potential use in the treatment of Alzheimer’s disease and other neurological disorders, as well as its potential use as an anti-inflammatory agent. Additionally, further research into the compound’s mechanism of action and its potential interactions with other drugs could lead to the development of more effective and safer drugs. Finally, the compound could be studied for its potential use in the development of new diagnostic tools and imaging agents.
Métodos De Síntesis
The synthesis of (1S,3R)-3-(4-Bromophenyl)cyclopentanamine involves the reaction of 4-bromobenzaldehyde with cyclopentanamine in the presence of a base catalyst. The reaction is carried out in a solvent such as ethanol at a temperature of 80°C. The reaction produces the desired product in a yield of 98%.
Propiedades
IUPAC Name |
(1S,3R)-3-(4-bromophenyl)cyclopentan-1-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BrN/c12-10-4-1-8(2-5-10)9-3-6-11(13)7-9/h1-2,4-5,9,11H,3,6-7,13H2/t9-,11+/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZPPTYZARIWQCK-KOLCDFICSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC1C2=CC=C(C=C2)Br)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H](C[C@@H]1C2=CC=C(C=C2)Br)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14BrN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.14 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(4-Chloro-2-nitrophenyl)amino]benzoyl Chloride](/img/structure/B568850.png)








